Sequoiatone D Sequoiatone D Sequoiatone D is a natural product found in Sequoia sempervirens with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1856858
InChI: InChI=1S/C22H30O6/c1-14(9-7-5-6-8-10-23)19(24)12-17-20(21(25)27-4)16-11-15(2)28-13-18(16)22(17,3)26/h11-14,23,26H,5-10H2,1-4H3/b17-12+/t14-,22+/m0/s1
SMILES:
Molecular Formula: C22H30O6
Molecular Weight: 390.5 g/mol

Sequoiatone D

CAS No.:

Cat. No.: VC1856858

Molecular Formula: C22H30O6

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Sequoiatone D -

Specification

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
IUPAC Name methyl (6E,7R)-7-hydroxy-6-[(3S)-9-hydroxy-3-methyl-2-oxononylidene]-3,7-dimethylcyclopenta[c]pyran-5-carboxylate
Standard InChI InChI=1S/C22H30O6/c1-14(9-7-5-6-8-10-23)19(24)12-17-20(21(25)27-4)16-11-15(2)28-13-18(16)22(17,3)26/h11-14,23,26H,5-10H2,1-4H3/b17-12+/t14-,22+/m0/s1
Standard InChI Key WGHKHGDABDZHGB-JVEVTSHPSA-N
Isomeric SMILES CC1=CC2=C(/C(=C\C(=O)[C@@H](C)CCCCCCO)/[C@@](C2=CO1)(C)O)C(=O)OC
Canonical SMILES CC1=CC2=C(C(=CC(=O)C(C)CCCCCCO)C(C2=CO1)(C)O)C(=O)OC

Introduction

Chemical Structure and Properties

Sequoiatone D possesses a complex molecular architecture characterized by a cyclopenta[c]pyran ring system with multiple functional groups. The compound exhibits the following key chemical properties:

PropertyValue
Molecular FormulaC₂₂H₃₀O₆
Molecular Weight390.5 g/mol
IUPAC Namemethyl (6E,7R)-7-hydroxy-6-[(3S)-9-hydroxy-3-methyl-2-oxononylidene]-3,7-dimethylcyclopenta[c]pyran-5-carboxylate
CAS Number377047-96-6
Physical StateNot explicitly specified in available literature

Table 1: Key chemical properties of Sequoiatone D

The molecular structure contains several significant functional groups, including a methyl ester, hydroxyl groups, and a carbonyl moiety. The compound's structural features include a cyclopenta[c]pyran core with multiple substituents, creating a complex three-dimensional architecture with specific stereochemistry at key carbon centers .

The structural characterization data for Sequoiatone D includes:

IdentifierValue
Standard InChIInChI=1S/C22H30O6/c1-14(9-7-5-6-8-10-23)19(24)12-17-20(21(25)27-4)16-11-15(2)28-13-18(16)22(17,3)26/h11-14,23,26H,5-10H2,1-4H3/b17-12+/t14-,22+/m0/s1
Standard InChIKeyWGHKHGDABDZHGB-JVEVTSHPSA-N
Canonical SMILESCC1=CC2=C(C(=CC(=O)C(C)CCCCCCO)C(C2=CO1)(C)O)C(=O)OC
Isomeric SMILESCC1=CC2=C(/C(=C\C(=O)C@@HCCCCCCO)/C@@(C)O)C(=O)OC

Table 2: Structural identifiers for Sequoiatone D

Isolation and Natural Source

Sequoiatone D was isolated from the fungus Aspergillus parasiticus, an endophyte found in the coast redwood tree (Sequoia sempervirens) . The isolation process typically involves culturing the fungus and extracting the metabolites produced during growth. The detailed isolation process includes:

  • Cultivation of Aspergillus parasiticus in liquid culture for approximately 21 days

  • Methanol extraction of the mycelial mat

  • Bioassay-guided fractionation using brine shrimp lethality as an indicator

  • Chromatographic purification to isolate the pure compound

This isolation methodology aligns with the procedures used for related sequoiatones, which were similarly obtained from fungal cultures . The natural occurrence of Sequoiatone D exclusively in this specific fungal endophyte highlights the specialized nature of this secondary metabolite and its potential ecological role in the fungus-plant interaction .

Related Compounds

Sequoiatone D is part of a larger family of structurally related compounds discovered from the same fungal source. The sequoiatone family includes:

CompoundRelationship to Sequoiatone D
Sequoiatone AEarlier discovered compound from the same fungus with related structure and anticancer properties
Sequoiatone BEarlier discovered compound from the same fungus with related structure and anticancer properties
Sequoiatone CRelated compound with a different ring system than Sequoiatone D
Sequoiatone ECombines the ring system of Sequoiatone C and the alcoholic side chain of Sequoiatone D
Sequoiatone FLatest member of the sequoiatone family with related structure

Table 3: Related compounds in the sequoiatone family

Additionally, the same fungal species produces another series of compounds with a novel carbon skeleton, known as sequoiamonascins A-D, which also demonstrate anticancer properties . The structural relationships between these compounds provide valuable insights into the biosynthetic capabilities of Aspergillus parasiticus and offer opportunities for structure-activity relationship studies .

Biological Activities

Sequoiatone D has demonstrated several biological activities that warrant further investigation:

Biological ActivityDetails
Cytotoxicity against brine shrimpLD₅₀ value of 1300 nM against Artemia species
Potential anticancer activitySuggested based on the activities of related sequoiatones
Possible antimicrobial propertiesNot specifically documented for Sequoiatone D but common in related fungal metabolites

Table 4: Documented biological activities of Sequoiatone D

The cytotoxicity against brine shrimp (Artemia species) serves as a preliminary indicator of potential anticancer activity, as this assay is often used as an initial screen for compounds with cytotoxic properties . The related sequoiatones and sequoiamonascins have demonstrated more specific anticancer activities, suggesting that Sequoiatone D may share similar properties, though more targeted studies are needed to confirm this hypothesis .

Research Findings

Current research on Sequoiatone D remains somewhat limited, with most studies focusing on its isolation, structural characterization, and preliminary biological activity screening. Key research findings include:

  • Structural elucidation using spectroscopic methods, establishing the complex cyclopenta[c]pyran core structure with specific stereochemistry

  • Confirmation of cytotoxicity against brine shrimp, suggesting potential for broader biological activities

  • Identification as part of a broader class of bioactive metabolites from Aspergillus parasiticus

  • Discovery of its production by specific fungal artificial chromosome (FAC) transformants, suggesting genetic factors involved in its biosynthesis

Recent research has also begun exploring the biosynthetic pathways responsible for sequoiatone production. A study employing fungal artificial chromosome (FAC) transformants identified specific gene clusters potentially involved in sequoiatone biosynthesis, with the transformant An-2bFACPKS-10E3-2B producing Sequoiatone D at approximately 3% yield . This finding provides valuable insights into the genetic basis of Sequoiatone D production and offers opportunities for enhanced biosynthetic approaches.

Future Research Directions

Based on current knowledge of Sequoiatone D, several promising research directions emerge:

  • Comprehensive evaluation of anticancer potential against specific cancer cell lines, following the precedent set by other sequoiatones

  • Investigation of structure-activity relationships through synthesis of structural analogs

  • Elucidation of the complete biosynthetic pathway for Sequoiatone D production

  • Development of more efficient isolation or synthetic methods to increase compound availability for further studies

  • Exploration of potential ecological roles in the fungus-plant interaction between Aspergillus parasiticus and redwood trees

Future research should focus on isolating the compound from natural sources or developing efficient synthetic routes, followed by thorough investigations into its potential applications in medicine, agriculture, or other fields. The limited availability of specific information on Sequoiatone D highlights the need for comprehensive studies to elucidate its chemical properties, synthesis methods, and biological activities more fully.

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